molecular formula C16H15Cl2N3O3 B449645 N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE

N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE

Cat. No.: B449645
M. Wt: 368.2g/mol
InChI Key: RPGVHCFTMWOBKW-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves multiple steps. One common method includes the reaction of 2,5-dichloroaniline with 4-oxobutanoyl chloride to form an intermediate, which is then reacted with 2-[(5-methyl-2-furyl)methylene]hydrazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactors to enhance reaction efficiency and yield. This method allows for precise control of reaction conditions, such as temperature and residence time, resulting in higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H15Cl2N3O3

Molecular Weight

368.2g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]butanediamide

InChI

InChI=1S/C16H15Cl2N3O3/c1-10-2-4-12(24-10)9-19-21-16(23)7-6-15(22)20-14-8-11(17)3-5-13(14)18/h2-5,8-9H,6-7H2,1H3,(H,20,22)(H,21,23)/b19-9+

InChI Key

RPGVHCFTMWOBKW-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl

SMILES

CC1=CC=C(O1)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.